4-(3-(2-Phenylacetamido)phenyl)pyridine-2,6-dicarboxylic acid
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Overview
Description
4-(3-(2-Phenylacetamido)phenyl)pyridine-2,6-dicarboxylic acid is an organic compound with the molecular formula C21H16N2O5. This compound is of significant interest due to its potential applications in various fields such as chemistry, biology, and materials science. It is characterized by the presence of a pyridine ring substituted with carboxylic acid groups and a phenylacetamido group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-(2-Phenylacetamido)phenyl)pyridine-2,6-dicarboxylic acid can be achieved through a multi-step process involving the following key steps:
Starting Material Preparation: The initial step involves the preparation of 5-cyano-1,2,4-triazine through direct cyanation of the corresponding 1,2,4-triazine 4-oxide.
Aza-Diels–Alder Reaction: The subsequent step involves an aza-Diels–Alder reaction followed by hydrolysis of the cyano group in 50% sulfuric acid to yield a monocarboxylic acid.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: 4-(3-(2-Phenylacetamido)phenyl)pyridine-2,6-dicarboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate.
Substitution: The phenylacetamido group can participate in substitution reactions under appropriate conditions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate is commonly used for oxidation reactions.
Major Products:
Oxidation Products: The oxidation of the compound yields tricarboxylic acid derivatives.
Scientific Research Applications
4-(3-(2-Phenylacetamido)phenyl)pyridine-2,6-dicarboxylic acid has several scientific research applications, including:
Chemistry: It is used as a ligand in the preparation of metal-organic frameworks (MOFs) and coordination polymers.
Biology: The compound’s derivatives are studied for their potential biological activities.
Materials Science: It is used in the design of electrochemical energy storage devices and nanocatalysts.
Mechanism of Action
The mechanism of action of 4-(3-(2-Phenylacetamido)phenyl)pyridine-2,6-dicarboxylic acid involves its ability to act as a ligand, forming complexes with various metal ions. These complexes can exhibit unique properties such as enhanced stability and catalytic activity. The molecular targets and pathways involved depend on the specific application and the metal ions used in the complexes.
Comparison with Similar Compounds
Pyridine-2,6-dicarboxylic acid (Dipicolinic acid): This compound is structurally similar and is used in the preparation of metal complexes.
Pyridine-2,4,6-tricarboxylic acid: Another similar compound used in coordination chemistry.
Uniqueness: 4-(3-(2-Phenylacetamido)phenyl)pyridine-2,6-dicarboxylic acid is unique due to the presence of the phenylacetamido group, which imparts distinct chemical and physical properties compared to other pyridinecarboxylic acids.
Properties
Molecular Formula |
C21H16N2O5 |
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Molecular Weight |
376.4 g/mol |
IUPAC Name |
4-[3-[(2-phenylacetyl)amino]phenyl]pyridine-2,6-dicarboxylic acid |
InChI |
InChI=1S/C21H16N2O5/c24-19(9-13-5-2-1-3-6-13)22-16-8-4-7-14(10-16)15-11-17(20(25)26)23-18(12-15)21(27)28/h1-8,10-12H,9H2,(H,22,24)(H,25,26)(H,27,28) |
InChI Key |
RVUVONBZPBMODI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NC2=CC=CC(=C2)C3=CC(=NC(=C3)C(=O)O)C(=O)O |
Origin of Product |
United States |
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